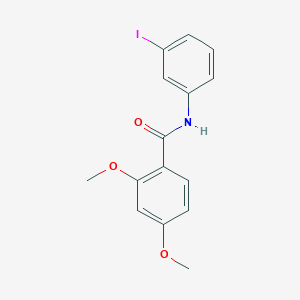![molecular formula C21H21BrN2O2S B298007 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B298007.png)
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as BMDBM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BMDBM belongs to the class of thiazolidinone derivatives, which have been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis. This compound has also been found to inhibit the NF-κB signaling pathway, which plays a role in inflammation and cancer development.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In addition, this compound has been found to possess antiviral properties by inhibiting the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using a two-step reaction process. This compound has been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties, making it a versatile compound for use in different types of experiments. However, there are also limitations to the use of this compound in lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, this compound has low stability in acidic and basic conditions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research on 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One direction is to investigate the mechanism of action of this compound in more detail. Specifically, it would be important to identify the specific enzymes and signaling pathways that this compound inhibits. Another direction is to investigate the potential applications of this compound in drug development. This compound has been found to possess various biological activities, making it a promising compound for use in the development of new drugs. Finally, it would be important to investigate the pharmacokinetics and toxicity of this compound in vivo, as this information is crucial for the development of this compound as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound can be synthesized using a two-step reaction process and has several advantages for use in lab experiments. However, there are also limitations to the use of this compound in lab experiments. There are several future directions for research on this compound, including investigating its mechanism of action, potential applications in drug development, and pharmacokinetics and toxicity in vivo.
Métodos De Síntesis
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can be synthesized using a two-step reaction process. The first step involves the condensation of 3-bromo-4-methoxybenzaldehyde with 3,4-dimethylaniline to form the Schiff base intermediate. The second step involves the reaction of the Schiff base intermediate with ethyl 2-bromoacetate and thiosemicarbazide to form this compound. The overall yield of this compound is approximately 60%.
Aplicaciones Científicas De Investigación
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in drug development. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess antiviral properties by inhibiting the replication of the hepatitis C virus.
Propiedades
Fórmula molecular |
C21H21BrN2O2S |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O2S/c1-5-24-20(25)19(12-15-7-9-18(26-4)17(22)11-15)27-21(24)23-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3/b19-12+,23-21? |
Clave InChI |
WQVAFROCZAAHDK-PXWOKZSGSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)Br)/SC1=NC3=CC(=C(C=C3)C)C |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC(=C(C=C3)C)C |
SMILES canónico |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC(=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)

![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297932.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![3-(4-tert-butylphenyl)-6-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B297942.png)
![N-cyclohexyl-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297945.png)
![2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297949.png)
![N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B297950.png)
![N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide](/img/structure/B297951.png)
![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B297952.png)
